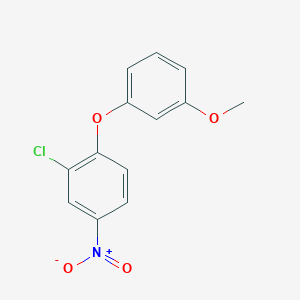

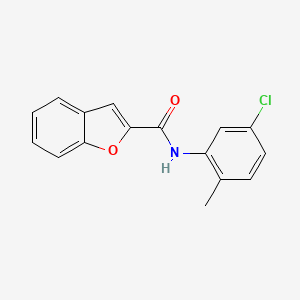

2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene

Descripción general

Descripción

2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene, also known as Nitrofen, is a synthetic herbicide used to control weeds in crops such as soybeans, corn, and rice. Nitrofen was first introduced in the 1960s and was widely used until the 1990s when it was banned in several countries due to its potential health and environmental risks. Despite its ban, Nitrofen remains a topic of interest in scientific research due to its unique chemical properties and potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- A study described the synthesis of 4-methoxyphenol, which is structurally related to 2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene. This compound was produced through a substitution reaction, followed by a series of transformations yielding high yields in each step (Cai‐Guang Jian, 2000).

- Research on the atmospheric reactivity of methoxyphenols, compounds similar to 2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene, showed that these substances can form nitroguaiacol isomers as main oxidation products, suggesting their potential as atmospheric pollutants or tracers (Lauraguais et al., 2014).

- Another study focused on the interaction of similar compounds with sodium glycolate and sodium glycerolate, demonstrating the replacement of chlorine atoms with various groups, thus altering the chemical structure and properties of the resulting compounds (Blanksma & Fohr, 2010).

Electrochemical Studies

- Electrochemical reductions of similar nitrobenzene compounds were studied, revealing insights into their reactivity and potential applications in various industrial processes (Du & Peters, 2010).

- Research on the electrochemical reduction of methyl triclosan, a structurally related compound, explored its potential environmental impacts and provided insights into the reactivity of similar compounds under electrochemical conditions (Peverly et al., 2014).

Environmental and Biodegradation Studies

- Studies on the degradation of similar nitrobenzene compounds by Fenton's reagent highlighted their transformation pathways and potential environmental impacts, providing a basis for understanding the behavior of 2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene in the environment (Carlos et al., 2008).

- Research on the microbial degradation of 1-chloro-4-nitrobenzene by Pseudomonas acidovorans revealed the potential for biological breakdown of similar compounds, which could inform bioremediation strategies for 2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene (Shah, 2014).

Propiedades

IUPAC Name |

2-chloro-1-(3-methoxyphenoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4/c1-18-10-3-2-4-11(8-10)19-13-6-5-9(15(16)17)7-12(13)14/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLCRULMLJQLFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,3-dimethylphenoxy)acetyl]morpholine](/img/structure/B5874749.png)

![ethyl 4-{[(2-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5874757.png)

![N-(4-ethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5874770.png)

![N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5874775.png)

![N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874787.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)

![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5874803.png)

![nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5874826.png)